molecular formula C11H16Cl4N2 B2683995 1-[(2,3-Dichlorophenyl)methyl]piperazine CAS No. 636607-91-5

1-[(2,3-Dichlorophenyl)methyl]piperazine

Cat. No.: B2683995
CAS No.: 636607-91-5
M. Wt: 318.06
InChI Key: KLJOQHAOWBAJAU-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)methyl]piperazine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This piperazine derivative is recognized as a versatile scaffold and a key synthetic intermediate in the development of bioactive molecules . Piperazine-based compounds are frequently utilized in scientific research due to their ability to interact with various biological targets, and this compound serves as a crucial building block for the synthesis of more complex structures . Its molecular structure, characterized by the piperazine ring linked to a 2,3-dichlorobenzyl group, makes it a valuable precursor in organic synthesis and drug discovery efforts. Researchers employ this compound in exploring structure-activity relationships and developing novel therapeutic agents. It is strictly intended for use in laboratory research and development settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDJDXSAUVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Chemical Derivatization of 1 2,3 Dichlorophenyl Methyl Piperazine

Established Synthetic Routes to the 1-(2,3-Dichlorophenyl)piperazine (B491241) Core Scaffold

The formation of the 1-(2,3-dichlorophenyl)piperazine core is a critical step, and several established methods are employed to achieve this. These routes primarily involve cyclization and condensation reactions.

Cyclization Reactions Utilizing Dichloroaniline Precursors

A prevalent method for synthesizing the 1-(2,3-dichlorophenyl)piperazine scaffold is through the cyclization of 2,3-dichloroaniline (B127971) with a suitable bis(2-haloethyl)amine derivative. nih.govgoogle.com This reaction typically proceeds by heating the reactants, often in the presence of a high-boiling point solvent. patsnap.com For instance, the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride can be carried out at elevated temperatures to yield the desired piperazine (B1678402) ring structure. google.com The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the product. google.com

A specific example involves heating a mixture of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction progress can be monitored to determine the optimal duration for achieving high conversion rates. The yield of this cyclization reaction can be influenced by the reaction temperature, with different temperatures leading to varying yields and purity levels. google.com

Condensation Reactions with Halogeno-Benzenes and Piperazine

An alternative and widely used approach involves the condensation of a halogen-substituted benzene (B151609) with piperazine. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (e.g., 1-bromo-2,3-dichlorobenzene (B155788) or 1-chloro-2,3-dichlorobenzene) and piperazine. mdpi.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. Various generations of catalysts and ligands have been developed to improve the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with a broader range of substrates. mdpi.com For the synthesis of 1-(2,3-dichlorophenyl)piperazine, a common approach is the reaction of 1-bromo-2,3-dichlorobenzene with N-Boc-piperazine, followed by the deprotection of the Boc group. mdpi.com

Strategies for N-Alkylation to Introduce the Dichlorophenylmethyl Moiety

Once the 1-(2,3-dichlorophenyl)piperazine core is synthesized, the next crucial step is the introduction of the 2,3-dichlorophenylmethyl group at the N4 position of the piperazine ring. This is typically achieved through N-alkylation reactions.

A common strategy involves the reaction of 1-(2,3-dichlorophenyl)piperazine with a 2,3-dichlorobenzyl halide, such as 2,3-dichlorobenzyl chloride or 2,3-dichlorobenzyl bromide, in the presence of a base. The base is necessary to deprotonate the secondary amine of the piperazine, thereby activating it for nucleophilic attack on the benzyl (B1604629) halide.

Another effective method for N-alkylation is reductive amination. mdpi.com This two-step process involves the initial reaction of 1-(2,3-dichlorophenyl)piperazine with 2,3-dichlorobenzaldehyde (B127699) to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired N-alkylated product. A variety of reducing agents can be employed for this step, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. harvard.edu

Development and Optimization of Novel Synthetic Approaches for Enhanced Yields and Purity

For the cyclization reaction of 2,3-dichloroaniline, optimization studies have focused on reaction parameters such as temperature and reaction time. For example, it has been demonstrated that varying the reaction temperature between 120°C and 200°C can significantly impact the yield, with higher temperatures potentially leading to shorter reaction times and improved yields. google.com The choice of solvent and the method of product purification are also critical factors that are optimized to enhance the final product's purity. google.com

In the context of the Buchwald-Hartwig amination, research has focused on developing more active and stable catalyst systems that can facilitate the reaction under milder conditions and with lower catalyst loadings. The use of specialized phosphine ligands has been instrumental in expanding the substrate scope and improving the efficiency of this reaction.

Design and Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine Analogs for Research Purposes

The this compound scaffold is a valuable template for the design and synthesis of new chemical entities for various research purposes, particularly in the field of neuroscience. nih.govbath.ac.uk These analogs are often designed to probe structure-activity relationships (SAR) at specific biological targets, such as dopamine (B1211576) receptors. nih.govbath.ac.uk

Modifications on the Dichlorophenyl Ring and Their Synthetic Feasibility

Modifications to the 2,3-dichlorophenyl ring are a key strategy in the design of new analogs. These modifications can include altering the position of the chloro substituents or introducing different functional groups onto the aromatic ring. The synthetic feasibility of these modifications depends on the availability of the corresponding substituted starting materials.

For instance, analogs with different substitution patterns on the phenyl ring can be synthesized by starting with the appropriately substituted dichloroaniline or halogeno-benzene. The choice of the starting material will dictate the final substitution pattern on the phenylpiperazine core. The introduction of other functional groups, such as methoxy (B1213986) or nitro groups, can also be achieved by using the corresponding substituted precursors. The reactivity and electronic properties of these substituted precursors may influence the reaction conditions required for the cyclization or condensation reactions.

Below is a table summarizing various synthetic strategies and their key features:

Synthetic Strategy Key Reactants Reaction Type Key Features
Cyclization2,3-Dichloroaniline, Bis(2-chloroethyl)amineCyclizationDirect formation of the piperazine ring. nih.govgoogle.com
Condensation1-Bromo-2,3-dichlorobenzene, PiperazineBuchwald-Hartwig AminationPalladium-catalyzed C-N bond formation. mdpi.com
N-Alkylation1-(2,3-Dichlorophenyl)piperazine, 2,3-Dichlorobenzyl halideNucleophilic SubstitutionIntroduction of the benzyl moiety.
Reductive Amination1-(2,3-Dichlorophenyl)piperazine, 2,3-DichlorobenzaldehydeReductive AminationForms the N-benzyl bond via an iminium intermediate. mdpi.com

Variations in the Alkyl Linker Between the Aryl and Piperazine Moieties

Modification of the alkyl linker that connects the aryl moiety to the piperazine nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. This is achieved by altering the distance and flexibility between key pharmacophoric groups, which can significantly impact receptor affinity and selectivity.

While specific studies detailing linker variations for the this compound core are not extensively documented, research on analogous arylpiperazine series provides significant insights into this strategy. For instance, in a series of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones, the length of the methylene (B1212753) linker (-(CH₂)n-) was systematically varied from one to four carbon atoms. nih.gov The study revealed that the linker length had a profound and differential effect on the affinity for 5-HT1A and α1-adrenergic receptors.

For affinity to the 5-HT1A receptor, a linker of four methylene units (n=4) was found to be optimal, followed by a single methylene unit (n=1). In contrast, linkers of two or three units resulted in a significant drop in affinity. For the α1-adrenergic receptor, linkers of three or four units (n=3 or 4) conferred the highest affinity. nih.gov These findings underscore the importance of the spatial orientation of the terminal groups, which is dictated by the linker's length and conformation. This general principle of optimizing ligand-receptor interactions through linker modification is directly applicable to the derivatization of the this compound scaffold.

Alkyl Linker Length (n)Relative 5-HT1A Receptor AffinityRelative α1-Adrenergic Receptor Affinity
1HighModerate
2LowModerate
3LowHigh
4HighestHigh
nih.gov

Substitutions on the Piperazine Nitrogen and Conformational Considerations

The secondary amine at the N4 position of the 1-arylmethylpiperazine core is a prime site for chemical derivatization. A variety of substituents can be introduced at this position to modulate the compound's physicochemical properties and biological activity. Common synthetic methods include N-alkylation, N-arylation, acylation, and sulfonylation. nih.gov For example, a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines has been synthesized by coupling various 1-arylpiperazines with diazonium salts, demonstrating a versatile method for N4-functionalization. benthamopenarchives.com

The introduction of substituents on the piperazine ring has significant conformational implications. The piperazine ring typically adopts a stable chair conformation. For substituents on a nitrogen atom, there is a general preference for the equatorial position to minimize steric hindrance, a principle that is also observed in piperidines. rsc.org However, the energy barrier for nitrogen inversion is relatively low, allowing for a dynamic equilibrium between axial and equatorial conformers. researchgate.net

In studies of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be preferred. nih.gov This preference can be influenced by other factors, such as intramolecular hydrogen bonding, which can further stabilize the axial conformer. nih.gov The conformational state is critical as it determines the three-dimensional arrangement of the pharmacophoric groups, which directly influences how the molecule interacts with its biological target. The balance between axial and equatorial conformers can be affected by the size and electronic nature of the substituent, as well as the solvent environment. researchgate.net For instance, in N-substituted 1,3-oxazines, smaller alkyl groups like methyl and ethyl prefer the axial position in the gas phase, while bulkier groups like isopropyl and tert-butyl favor the equatorial position. researchgate.net

Substituent PositionGeneral Conformational PreferenceKey Influencing Factors
Nitrogen (N-H)EquatorialSteric Hindrance
Nitrogen (N-Alkyl/N-Aryl)Dynamic (Axial/Equatorial)Steric Bulk, Intramolecular H-Bonding, Solvent Polarity
rsc.orgresearchgate.netnih.gov

Stereoselective Synthetic Approaches for Enantiomeric Resolution (If Applicable to Derivatives)

The introduction of stereocenters into piperazine derivatives can lead to enantiomers with distinct pharmacological profiles. Therefore, stereoselective synthesis is a crucial strategy for developing chiral drugs based on this scaffold. While the parent compound this compound is achiral, derivatization can introduce chirality, for instance, by adding a substituent with a stereocenter to the N4 nitrogen or by modifying the piperazine ring itself.

Several stereoselective strategies have been developed for the synthesis of polysubstituted piperazines. benthamdirect.com A prominent approach involves the use of the "chiral pool," where enantiomerically pure starting materials, such as natural amino acids, are used to construct the chiral piperazine core. This method ensures that the stereochemistry of the final product is controlled by the configuration of the starting material. benthamdirect.com This strategy has been successfully applied to create a variety of polysubstituted piperazines and related oxopiperazines. benthamdirect.com

Another powerful method is the use of catalytic asymmetric reactions. For example, a diastereoselective synthesis of 1,4-diaryl piperazines has been achieved through a catalytic [3+3] annulation reaction involving the dimerization of 3-aminooxetanes. rsc.org This approach demonstrates good functional group compatibility and excellent diastereoselectivity, yielding piperazine products in moderate to good yields. rsc.org Furthermore, iridium-catalyzed methods have been developed for the straightforward and stereospecific synthesis of C-substituted piperazines from imines, producing a single diastereomer under mild conditions. nih.gov These methodologies provide robust pathways for accessing structurally diverse and enantiomerically enriched piperazine derivatives for advanced pharmacological studies.

Molecular Target Identification and Ligand Receptor Interaction Studies

In Vitro Binding Affinity Profiling across Neurotransmitter Receptor Families

In vitro binding assays are crucial for determining the affinity of a ligand for a particular receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Studies have demonstrated that 1-[(2,3-dichlorophenyl)methyl]piperazine exhibits a notable affinity for dopamine (B1211576) D2 and D3 receptors. The hydrochloride salt of the compound has been reported to have a Ki value of 1160.0 nM at the D2 receptor and a more potent Ki of 197.4 nM at the D3 receptor, suggesting a degree of selectivity for the D3 subtype. ncats.io This preferential binding to D3 receptors is a characteristic shared by a number of arylpiperazine derivatives. acs.org The 2,3-dichloro substitution on the phenyl ring is considered to contribute significantly to the binding affinity and selectivity of these compounds. acs.org

Table 1: Dopamine Receptor Binding Affinities of this compound Hydrochloride

Receptor Subtype Ki (nM)
Dopamine D2 1160.0
Dopamine D3 197.4

Data sourced from in vitro binding assays. ncats.io

The arylpiperazine moiety is a common structural feature in many ligands that target serotonin (B10506) receptors. While specific Ki values for this compound at serotonin receptor subtypes are not extensively detailed in readily available literature, studies on analogous compounds suggest that this structural class often possesses affinity for both 5-HT1A and 5-HT2A receptors. bg.ac.rs The nature and position of substituents on the phenyl ring, as well as the length of the alkyl chain, can significantly influence the binding profile at these serotonin receptor subtypes. Further dedicated binding studies are required to precisely quantify the affinity of this compound for these important targets.

Comprehensive screening of this compound against a broader panel of GPCRs, including adrenergic receptors, is necessary to fully elucidate its selectivity profile. A positional isomer, 3,4-dichlorophenylpiperazine, has been shown to act as a β1-adrenergic receptor blocker, albeit with relatively low affinity. wikipedia.org This suggests that dichlorophenylpiperazine derivatives have the potential to interact with adrenergic receptors, although the specific binding characteristics of the 2,3-dichloro isomer remain to be thoroughly investigated. The arylpiperazine scaffold is known to be a "privileged structure" that can interact with multiple pharmacological targets, including adrenergic receptors. nih.gov

Functional Characterization of Receptor Modulatory Activity

Beyond binding affinity, it is critical to understand the functional consequences of a ligand-receptor interaction. This involves determining whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response).

Functional studies have indicated that this compound acts as a partial agonist at both dopamine D2 and D3 receptors. wikipedia.org Partial agonism at D2 receptors is a key characteristic of some atypical antipsychotic medications, as it is thought to modulate dopaminergic activity, providing a stabilizing effect.

Cellular assays that measure second messenger signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation or calcium mobilization, are standard methods for functionally characterizing GPCR ligands. For Gi-coupled receptors like the D2 and D3 subtypes, agonist activation typically leads to a decrease in cAMP levels. The partial agonist activity of this compound would be expected to produce a less pronounced decrease in cAMP compared to a full agonist. While the partial agonist nature of the compound is established, detailed quantitative data from such functional assays, including EC50 values and the percentage of maximal response relative to a full agonist, are not widely reported in the public domain.

Similarly, for Gq-coupled receptors, such as the 5-HT2A receptor, agonist stimulation leads to an increase in intracellular calcium. The functional activity of this compound at this and other serotonin receptors would need to be determined through appropriate calcium mobilization or other relevant second messenger assays.

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. Currently, there is no available scientific literature to suggest that this compound has been investigated for or exhibits allosteric modulatory activity at any of its identified receptor targets.

Modulation of Neurotransmitter Transporter Proteins (e.g., SERT, DAT, NET)

The interaction of dichlorophenylpiperazine derivatives with monoamine transporters is a key area of investigation in neuropharmacology. These transporters—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter)—are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for many psychoactive compounds.

While direct binding data for this compound on these transporters is not available, studies on analogous compounds suggest a potential for interaction. For instance, the positional isomer 3,4-dichlorophenylpiperazine is known to act as a serotonin releaser via the serotonin transporter. wikipedia.org Another related compound, m-chlorophenylpiperazine (mCPP), has demonstrated a notable affinity for SERT, with an IC50 value of 230 nM in human brain tissue. nih.gov This suggests that the presence of a dichlorophenyl moiety on the piperazine (B1678402) ring can confer significant activity at the serotonin transporter.

Furthermore, research into chlorophenylpiperazine (B10847632) analogues has identified compounds with high affinity for the dopamine transporter. nih.govbohrium.com Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine showed a preferentially increased affinity for DAT, highlighting how modifications to the piperazine structure can shift selectivity between different monoamine transporters. nih.govbohrium.com Given these findings, it is plausible that this compound could exhibit activity at one or more of these transporter proteins, though its specific affinity and selectivity profile remains to be determined through empirical testing.

Table 1: Binding Affinities of Structurally Related Compounds at Neurotransmitter Transporters

CompoundTransporterBinding Affinity (IC50)
m-chlorophenylpiperazine (mCPP)SERT230 nM
3,4-dichlorophenylpiperazineSERTActs as a serotonin releaser
1-(3-chlorophenyl)-4-phenethylpiperazineDATHigh affinity

Enzyme Inhibition/Activation Profiling

The dichlorophenylpiperazine scaffold has been identified as a potent inhibitor of specific enzymes, indicating a potential area of biological activity for this compound.

A significant finding is the potent inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7) by 2,3-(dichlorophenyl)piperazine, a major metabolite of certain antipsychotic drugs. nih.govnih.govresearchgate.net DHCR7 is the final enzyme in the cholesterol biosynthesis pathway. nih.govnih.govresearchgate.net Inhibition of this enzyme by 2,3-(dichlorophenyl)piperazine was found to be comparable to that of the potent teratogen AY9944. nih.govnih.govresearchgate.net This enzymatic inhibition leads to an accumulation of 7-dehydrocholesterol and a decrease in cholesterol levels in cell cultures. nih.gov

In other research, transition metal complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid have been synthesized and evaluated for their biological activities. nih.gov One of these complexes demonstrated potential telomerase inhibitory activity in molecular docking studies, which was then confirmed through in vitro tests. nih.gov The cadmium complex, in particular, showed an IC50 value of 8.17 µM against telomerase and also exhibited antiproliferative activity in a human cancer cell line. nih.gov

Additionally, piperazine sulfonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net While not directly involving a dichlorophenylpiperazine, this research shows that the piperazine core can be a scaffold for enzyme inhibitors.

These findings suggest that the dichlorophenylpiperazine moiety can interact with and inhibit key enzymes, a characteristic that may extend to this compound.

Table 2: Enzyme Inhibition by Structurally Related Compounds

Compound/DerivativeEnzymeActivity
2,3-(dichlorophenyl)piperazineDHCR7Potent inhibitor
Cadmium complex of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acidTelomeraseInhibitor (IC50 = 8.17 µM)

Characterization of Specific Binding Sites and Interaction Modes

The specific binding sites and interaction modes of dichlorophenylpiperazine derivatives have been explored primarily through their interactions with G-protein coupled receptors, particularly dopamine receptors. The 2,3-dichlorophenylpiperazine moiety is a key structural feature in a number of ligands designed for high affinity and selectivity for the dopamine D3 receptor. dbpedia.orgacs.orgresearchgate.net

In a series of [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, the 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor, in the subnanomolar range. acs.org Structure-activity relationship studies indicate that this moiety, in combination with an appropriate linker and a terminal aryl amide, is crucial for high-affinity and selective binding to D3 receptors. researchgate.net

Molecular modeling and docking studies have been employed to understand these interactions at an atomic level. nih.govresearchgate.net For ligands targeting dopamine receptors, the interaction is often characterized by a combination of hydrophobic interactions and π-π stacking between the dichlorophenyl ring of the ligand and aromatic residues within the receptor's binding pocket. acs.orgresearchgate.net The nitrogen atoms of the piperazine ring can also form hydrogen bonds with amino acid residues in the binding site. scilit.com

For instance, in the development of androgen receptor (AR) antagonists, docking studies of arylpiperazine derivatives showed that the ligand binds primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov While the specific compound was not a dichlorophenylpiperazine, this highlights a common binding motif for arylpiperazines.

The precise binding mode of this compound would depend on its target. However, based on the behavior of structurally similar compounds, it is likely that the 2,3-dichlorophenyl group would play a critical role in anchoring the molecule within a hydrophobic pocket of its target protein, while the piperazine ring could engage in hydrogen bonding or other polar interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Elements Governing Ligand-Target Interactions

The fundamental structure of arylpiperazine derivatives is crucial for their biological activity. The key structural elements responsible for ligand-target interactions generally include the aryl group, the piperazine (B1678402) ring, and the linker connecting them to other molecular moieties. nih.gov For many arylpiperazine compounds, the substituted aryl group and the nitrogen atoms within the piperazine ring are critical for binding to their respective biological targets. nih.gov The basic nitrogen atom of the piperazine ring is often involved in forming ionic bonds with acidic residues, such as aspartate, in the target receptor's binding pocket. mdpi.com Concurrently, the aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine. mdpi.com

In the specific case of compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, the N-arylpiperazine moiety is a common structural feature. researchgate.net This scaffold has been recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov The precise nature of these interactions dictates the compound's affinity and whether it acts as an agonist, antagonist, or partial agonist.

Impact of Dichlorophenyl Substitution Pattern on Affinity and Selectivity

The substitution pattern on the phenyl ring significantly modulates the affinity and selectivity of arylpiperazine compounds. The presence and position of chloro-substituents on the phenyl ring can drastically alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor binding site.

For instance, in the context of dopamine D3 receptor ligands, the 2,3-dichloro substitution has been found to be favorable for high affinity. nih.gov Studies comparing different substitution patterns on the phenyl ring of N-phenylpiperazine analogs have demonstrated that the nature and position of the substituent are critical for achieving selectivity for the D3 receptor over the D2 receptor. nih.gov While a variety of substitutions can be accommodated, the dichlorophenyl moiety, particularly the 2,3- and 3,4-patterns, has been a recurring feature in potent and selective ligands. nih.govwikipedia.org The electron-withdrawing nature of the chlorine atoms can enhance the anti-inflammatory properties of certain arylpiperazine derivatives. nih.gov

The following table summarizes the impact of different phenyl substitutions on receptor affinity for a series of arylpiperazine derivatives, highlighting the importance of the dichlorophenyl pattern.

Compound IDPhenyl SubstitutionTarget ReceptorAffinity (Ki, nM)Reference
Analog 12,3-DichloroDopamine D31.4 nih.gov
Analog 23-ChloroDopamine D323 researchgate.net
Analog 34-Fluoro5-HT2C21.4 nih.gov
Analog 43,4-Dichloro5-HT2C1.13 nih.gov

Role of the Methyl Linker and Piperazine Ring Conformation on Biological Activity

While specific studies on the methyl linker in "1-[(2,3-Dichlorophenyl)methyl]piperazine" are not extensively detailed in the provided context, the general principles of linker design in medicinal chemistry suggest its importance. An ethylene (B1197577) spacer, for example, has been shown to enhance efficacy in some phenyl-substituted derivatives compared to a 2-hydroxypropylene linker. chemicalbook.com The piperazine ring itself is not a static entity; its conformational flexibility allows it to adopt different shapes, such as the chair and boat conformations. researchgate.net This conformational preference can be influenced by the substituents on the ring and the nature of the linker, which in turn affects how the molecule fits into the binding pocket of a receptor, thereby influencing its biological activity. The piperazine moiety is often used as a scaffold to arrange pharmacophoric groups in the proper orientation for interaction with target macromolecules. mdpi.com

Influence of Substitutions on the Piperazine Ring on Receptor Selectivity

Modifications to the piperazine ring itself, particularly at the N-4 position, are a common strategy for fine-tuning the receptor selectivity of arylpiperazine derivatives. The introduction of various substituents at this position can dramatically alter the compound's affinity for different receptor subtypes.

Research has shown that N-substitution on the piperazine ring can accommodate a variety of groups, including substituted indole (B1671886) rings, which can lead to high affinity and selectivity for the dopamine D3 receptor. nih.gov Interestingly, the heterocyclic ring does not always need to be directly connected to the piperazine ring; linkers such as amides or methylene (B1212753) groups can be employed to achieve the desired pharmacological profile. nih.gov The position of attachment to these substituted moieties also influences the binding affinity for different receptors. nih.gov For example, in a series of penicillins containing a substituted piperazine-2,3-dione moiety, substitutions at the C(5) or C(6) position of the piperazine ring were explored to modulate antibacterial activity. nih.gov This highlights the versatility of the piperazine scaffold in allowing for diverse substitutions to optimize biological activity and selectivity. nih.gov

The following table illustrates how different substitutions on the piperazine ring can affect receptor binding affinity and selectivity.

Base ScaffoldPiperazine N-4 SubstituentTarget ReceptorD2 Ki (nM)D3 Ki (nM)D3/D2 SelectivityReference
Tetrahydro-naphthalen-2-olIndole-2-carboxamideDopamine47.50.5783.3 nih.gov
Tetrahydro-naphthalen-2-olIndazole-2-carboxamideDopamine--- nih.gov
Tetrahydro-naphthalen-2-olBenzo[b]thiophene-2-carboxamideDopamine--- nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For piperazine derivatives, QSAR studies have been instrumental in predicting the inhibitory activity of new compounds and in understanding the key molecular descriptors that govern their efficacy. mdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of piperazine-based inhibitors to identify regions where steric and electrostatic effects correlate with biological activity. nih.gov These models can provide valuable insights into the structure-activity relationship, helping to explain the steric and electrostatic requirements for ligand binding. nih.gov For a series of piperazine derivatives acting as mTORC1 inhibitors, QSAR modeling revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their biological inhibitory activity. mdpi.com Such predictive models are crucial for the rational design of new, more potent, and selective analogs.

Pharmacophore Modeling and Computational Approaches to SAR Elucidation

Pharmacophore modeling is another powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is widely used in the design and discovery of new drugs. researchgate.net For arylpiperazine derivatives, pharmacophore models often include features such as an aromatic ring, a basic nitrogen atom, hydrogen bond donors and acceptors, and hydrophobic regions. mdpi.comresearchgate.net

These models can be generated based on the structure of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov By creating a pharmacophore model, researchers can virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov For a series of piperazine-based stromelysin-1 inhibitors, computational approaches that combined enzyme-docked inhibitor conformations with 3D-QSAR provided key insights into the steric and electrostatic requirements for ligand binding. nih.gov This synergy between computational modeling and experimental data is essential for a comprehensive understanding of the SAR and for guiding the design of novel therapeutic agents.

Preclinical Pharmacological Characterization and in Vivo Biological Effects

In Vitro Cellular and Tissue-Based Assays Beyond Receptor Binding

No studies were identified that investigated the in vitro cellular or tissue-based effects of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Information regarding the receptor occupancy of this compound in isolated tissues or brain slices is not available in the reviewed scientific literature.

There are no published studies detailing the effects of this compound on neurotransmitter release or reuptake in synaptosomal preparations. While research exists on the broader class of piperazine (B1678402) derivatives and their impact on neurotransmitter systems, these findings cannot be attributed to this specific compound.

The electrophysiological effects of this compound on neuronal excitability in ex vivo models have not been reported in the available scientific literature.

Behavioral Pharmacology in Animal Models (Focus on Research Tools and Endpoints)

No behavioral pharmacology studies in animal models have been published for this compound.

There is no data available from studies assessing the effects of this compound in rodent models of neuropsychiatric conditions, such as those evaluating behavioral despair or exploratory activity.

No research has been published on the effects of this compound in animal models of cognitive function.

Neurochemical and Neurophysiological Investigations in Animal Brain

The in vivo biological effects of novel psychoactive compounds are often explored through a variety of preclinical neurochemical and neurophysiological studies. These investigations in animal models are crucial for understanding how a substance modulates brain chemistry and function, providing insights into its mechanism of action. Techniques such as microdialysis, analysis of gene and protein expression, and in vivo brain imaging are fundamental tools in this characterization process.

Microdialysis Studies of Neurotransmitter Levels in Specific Brain Regions

Microdialysis is an invasive technique used extensively in neuroscience research to sample and measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living, behaving animals. nih.gov The method involves implanting a small, semipermeable probe into a target brain area. A physiological solution (perfusate) is slowly pumped through the probe, allowing molecules from the surrounding extracellular space to diffuse across the membrane and into the perfusate, which is then collected for analysis. nih.govnih.gov This allows for the dynamic measurement of neurotransmitter release and clearance.

A hypothetical study on this compound would likely follow a similar protocol to determine its influence on key neurotransmitter systems—including dopamine (B1211576), serotonin (B10506), and norepinephrine—in reward- and mood-related brain regions like the nucleus accumbens, prefrontal cortex, and hippocampus.

Table 1: Illustrative Microdialysis Data for a Related Phenylpiperazine Compound (mCPP) in the Rat Nucleus Accumbens This table is based on findings for the related compound 1-(m-chlorophenyl)piperazine (mCPP) and is intended for illustrative purposes only.

CompoundPeak Increase in Extracellular 5-HT (Approx. % of Baseline)Effect on Extracellular Dopamine
1-(m-chlorophenyl)piperazine (mCPP)400%No significant change at doses that increase 5-HT
d-fenfluramine800%No significant change at low doses; increase at high doses
Source: Based on data reported in Neuropsychopharmacology (2001). nih.gov

Analysis of Gene Expression and Protein Level Changes

Following the administration of a psychoactive compound, researchers often investigate subsequent changes in gene expression and protein levels within the brain to understand the long-term molecular adaptations that may occur. These analyses can reveal the cellular pathways and neural circuits affected by the compound. Methodologies include quantitative PCR (qPCR) to measure messenger RNA (mRNA) levels of specific genes and techniques like Western blotting or ELISA to quantify protein levels. nih.gov

Investigations typically focus on genes and proteins associated with neurotransmitter synthesis, transport, and receptor signaling. mdpi.com For example, a study might assess the expression of genes encoding for tyrosine hydroxylase (a key enzyme in dopamine synthesis), the serotonin transporter (SERT), or various dopamine and serotonin receptor subtypes. mdpi.com Additionally, researchers often examine immediate early genes (IEGs) like c-Fos and Egr4, as their expression is rapidly induced by neuronal activity and can serve as a marker for cells and circuits activated by the compound. nih.gov

While specific data on this compound is not available, a standard preclinical investigation would involve analyzing tissue from relevant brain regions (e.g., striatum, prefrontal cortex) of animals exposed to the compound. The findings would help elucidate the compound's molecular mechanism of action and its potential for inducing lasting neuroplastic changes.

Table 2: Common Molecular Targets in Neuropharmacological Gene and Protein Expression Studies

CategoryExample Gene/ProteinFunction
Neurotransmitter Synthesis Tyrosine Hydroxylase (TH)Rate-limiting enzyme in dopamine synthesis
Neurotransmitter Transport Serotonin Transporter (SERT/Slc6a4)Reuptake of serotonin from the synaptic cleft
Receptor Subtypes Dopamine Receptor D2 (Drd2)Key receptor in dopaminergic signaling
Immediate Early Genes c-Fos (Fos)Marker of recent neuronal activity
Neuropeptides Proenkephalin (Penk)Precursor to endogenous opioid peptides
Source: Adapted from general neuropharmacology and gene expression literature. mdpi.com

Brain Imaging Techniques for Receptor Occupancy in Vivo (e.g., PET/SPECT ligands for research)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the visualization and quantification of molecular targets in the living brain, including neurotransmitter receptors. These methods rely on the administration of a radioligand—a molecule that binds to a specific target and is labeled with a positron-emitting (e.g., Carbon-11) or gamma-emitting radionuclide.

The development of a specific PET or SPECT ligand for this compound would involve labeling the molecule or a close analog. This radioligand could then be used in animal models to determine its binding sites and affinity in the brain. Receptor occupancy studies involve administering the radioligand and measuring its displacement by a non-radiolabeled "cold" version of the compound. This allows researchers to determine the relationship between the administered dose of a drug and the percentage of its target receptors that are bound (occupied) in the brain.

While a dedicated PET ligand for this compound has not been described, research on other dichlorophenyl-containing piperazine structures highlights the utility of this approach. For instance, [11C]SA6298, or 1-(3,4-[11C]Dimethoxyphenethyl)-4-[3-(3,4-dichlorophenyl)propyl]piperazine, was developed as a PET radioligand for imaging sigma (σ) receptors. nih.gov Studies with this and similar ligands demonstrate the ability to measure the distribution and affinity of compounds for specific brain receptors in real-time. nih.gov

Table 3: Example Properties of a Structurally Related Piperazine-Based PET Ligand This table describes the properties of [11C]SA6298, a compound containing a dichlorophenyl and piperazine moiety, and is intended for illustrative purposes.

PropertyDescription
Radioligand Name [11C]SA6298
Target Receptor Sigma (σ) receptors, with higher affinity for σ1 subtype
Radionuclide Carbon-11 (11C)
Primary Use In vivo imaging of sigma receptor distribution and occupancy using PET
Affinity (IC50) for σ1 6.9 nM
Source: Based on data from the Molecular Imaging and Contrast Agent Database (MICAD). nih.gov

Metabolic Pathways and Preclinical Pharmacokinetic Investigations

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in vivo. nuvisan.com These assays typically measure the rate at which a compound is metabolized when incubated with liver-derived systems. springernature.com The primary systems used are liver microsomes and hepatocytes, which are available from various preclinical species and humans. nuvisan.com

Liver Microsomes : These are subcellular fractions containing Phase I cytochrome P450 (CYP) enzymes. plos.org They are used to assess a compound's intrinsic clearance primarily through oxidative metabolism. researchgate.net Studies with various arylpiperazine derivatives have utilized human liver microsomes in the presence of NADPH to quantify metabolic stability. plos.org

Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic clearance that includes conjugation reactions. nuvisan.comthermofisher.com Cryopreserved hepatocytes in suspension are a convenient and reliable model system for these studies. thermofisher.com

The metabolic stability is determined by quantifying the disappearance of the parent compound over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which are used to rank compounds and predict in vivo hepatic clearance. nuvisan.comresearchgate.net

Table 1: Parameters from In Vitro Metabolic Stability Assays

Parameter Description Test System Significance
Half-life (t½) The time required for 50% of the compound to be metabolized. researchgate.net Liver Microsomes, Hepatocytes A primary measure of stability; used to rank-order compounds.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug. nuvisan.com Liver Microsomes, Hepatocytes Used in models to predict in vivo hepatic blood clearance. nuvisan.com

| Metabolite Profile | Identification of major metabolites formed during the incubation. fda.gov | Hepatocytes, Liver Microsomes | Provides initial information on metabolic pathways. |

Identification and Characterization of Major Preclinical Metabolites

Identifying the metabolic fate of 1-[(2,3-Dichlorophenyl)methyl]piperazine is crucial. Based on studies of structurally similar arylpiperazines, several metabolic pathways are anticipated. nih.govnih.gov

Oxidative metabolism, primarily mediated by CYP enzymes, is a major biotransformation route for many xenobiotics. nih.gov For arylpiperazine compounds, common oxidative reactions include:

Aromatic Hydroxylation : The dichlorophenyl ring is a likely site for hydroxylation. Studies on the related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) showed that hydroxylation of the aromatic ring was a main metabolic pathway. nih.gov Similarly, for a series of piperazin-1-ylpyridazines, mono-hydroxylation on benzene (B151609) rings was identified as a major metabolic route. nih.gov

Piperazine (B1678402) Ring Oxidation : The piperazine moiety itself can undergo oxidation. This can include N-oxidation or hydroxylation at carbons alpha to the nitrogen atoms. nih.govrsc.org

N-Dealkylation : While this compound does not have an N-methyl group, metabolism can involve the cleavage of the piperazine ring structure itself. For mCPP, degradation of the piperazine moiety led to metabolites like N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. nih.gov This indicates that scission of the C-N bonds within the piperazine ring is a possible metabolic pathway.

Following Phase I oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.gov

Glucuronidation and Sulfation : Studies on mCPP demonstrated that its hydroxy-metabolites were partially excreted as corresponding glucuronide and/or sulfate (B86663) conjugates. nih.gov It is therefore highly probable that any hydroxylated metabolites of this compound would also be substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Table 2: Potential Preclinical Metabolites of this compound

Potential Metabolite Metabolic Pathway Description
Hydroxy-dichlorophenyl derivative Aromatic Hydroxylation (Phase I) Addition of a hydroxyl (-OH) group to the dichlorophenyl ring. nih.govnih.gov
Piperazine Ring-Opened Metabolites Oxidative Degradation (Phase I) Scission of the piperazine ring, potentially leading to aniline (B41778) derivatives. nih.gov

| Glucuronide/Sulfate Conjugates | Glucuronidation/Sulfation (Phase II) | Conjugation of hydroxylated metabolites with glucuronic acid or sulfate. nih.gov |

Cytochrome P450 Enzyme Inhibition and Induction Profiling (Preclinical)

Drug-drug interactions often arise from the inhibition or induction of CYP enzymes. nih.govnih.gov Preclinical screening for these effects is a standard part of a compound's characterization.

CYP Inhibition : Many piperazine-containing compounds have been shown to inhibit various CYP isoforms. researchgate.net A study involving seven different benzyl (B1604629) and phenyl piperazines revealed significant inhibitory activity against major drug-metabolizing enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net This suggests a potential for this compound to act as a CYP inhibitor. Inhibition can be reversible (competitive) or irreversible (mechanism-based), with the latter involving covalent modification of the enzyme. nih.gov

CYP Induction : Induction involves an increase in the synthesis of CYP enzymes, which can accelerate the metabolism of co-administered drugs. nih.gov This is typically assessed in vitro using cultured human hepatocytes by measuring increases in mRNA levels or enzyme activity after exposure to the test compound. researchgate.net

Table 3: Potential CYP450 Interactions for this compound

Interaction Type Key CYP Isoforms Preclinical Assessment Method Potential Consequence
Inhibition CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 researchgate.net Incubation with human liver microsomes and specific probe substrates. researchgate.net Increased plasma concentrations of co-administered drugs metabolized by these enzymes.

| Induction | CYP1A2, CYP2B6, CYP3A4 | Incubation with cultured human hepatocytes followed by mRNA or activity analysis. researchgate.net | Decreased plasma concentrations of co-administered drugs. |

Preclinical Absorption, Distribution, and Elimination Studies in Animal Models (e.g., Brain Penetration, Tissue Distribution)

Preclinical in vivo studies in animal models are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. nih.govresearchgate.net For a compound like this compound, which is part of a class of compounds often targeting the central nervous system (CNS), distribution into the brain is a critical parameter. nih.gov

Absorption and Distribution : After administration, the compound's concentration is measured in plasma and various tissues over time to determine its absorption rate and extent of distribution. researchgate.net Compounds designed for CNS activity must cross the blood-brain barrier (BBB). nih.gov Brain penetration is influenced by factors such as lipophilicity, permeability, and the extent of brain tissue binding. researchgate.net The piperazine moiety is found in many CNS-active drugs, suggesting it can be a favorable scaffold for BBB penetration. nih.govmdpi.com

Elimination : These studies identify the primary routes of elimination from the body (e.g., urine, feces) and characterize the metabolites present in excreta. nih.gov This helps to confirm the metabolic pathways identified in in vitro studies. nih.gov

Reactive Metabolite Formation and Trapping Studies (Preclinical)

Bioactivation is the process where a parent drug is converted into a chemically reactive metabolite (RM). These RMs can covalently bind to macromolecules like proteins, which is a mechanism implicated in some forms of drug-induced toxicity. nih.govnih.gov Both the dichlorophenyl and piperazine moieties present in this compound are structural alerts for potential bioactivation.

Bioactivation Pathways :

Quinone Formation : The dichlorophenyl ring, following aromatic hydroxylation to a catechol-like intermediate, could be further oxidized to a reactive ortho-quinone species. nih.gov Such intermediates are electrophilic and can be "trapped" by nucleophiles.

Iminium Ion Formation : The piperazine ring, a cyclic tertiary amine, can undergo oxidation to form a reactive iminium ion intermediate. rsc.orgpreprints.org

Trapping Studies : To detect these unstable RMs, in vitro incubations (typically with liver microsomes) are performed in the presence of nucleophilic trapping agents. rsc.org

Glutathione (GSH) is used to trap electrophilic species like quinones, forming stable GSH conjugates that can be identified by mass spectrometry. rsc.orgnih.gov

Potassium Cyanide (KCN) is used to trap iminium ions, forming stable cyano adducts. rsc.orgpreprints.org

The identification of such adducts provides direct evidence of bioactivation pathways. nih.govpreprints.org

Table 4: Potential Reactive Metabolites and Trapping Experiments

Structural Moiety Potential Reactive Metabolite Trapping Agent Resulting Adduct
Dichlorophenyl Ring Ortho-quinone or Quinone-methide nih.gov Glutathione (GSH) GSH Conjugate

| Piperazine Ring | Iminium Ion rsc.orgpreprints.org | Potassium Cyanide (KCN) | Cyano Adduct |

Advanced Analytical and Spectroscopic Methodologies for Research

Quantitative Analysis in Preclinical Biological Matrices (e.g., LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs and their metabolites in complex biological matrices like plasma, serum, and tissue homogenates. selectscience.netbioanalysis-zone.com Its high sensitivity and selectivity make it the preferred method for pharmacokinetic and biodistribution studies. selectscience.netnih.gov

A typical bioanalytical method for an arylpiperazine compound involves sample preparation, chromatographic separation, and mass spectrometric detection. For the related compound, 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP), a known metabolite of aripiprazole, validated LC-MS/MS methods have been established. researchgate.net These methods often begin with a straightforward protein precipitation step using acetonitrile (B52724) to extract the analyte from the plasma sample. researchgate.net

Chromatographic separation is commonly achieved on a reversed-phase octadecylsilyl (C18) column. researchgate.net The mobile phase often consists of an organic solvent like acetonitrile and an aqueous component with a modifier like formic acid to ensure efficient separation and proper ionization of the analyte. researchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.netresearchgate.net

Validation of such methods is performed according to regulatory guidelines and typically demonstrates linearity over a specific concentration range, with a defined lower limit of quantification (LLOQ). For DCPP, methods have shown linearity from 1 to 1000 ng/mL in human plasma, with an LLOQ of 1 ng/mL. researchgate.net The validation process also confirms the method's precision, accuracy, and recovery. researchgate.net

ParameterTypical Value for a Related Arylpiperazine (DCPP) researchgate.net
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixHuman Plasma
Sample PreparationProtein Precipitation with Acetonitrile
Chromatographic ColumnOctadecylsilyl (C18)
Detection ModeMultiple Reaction Monitoring (MRM), Positive Ion Mode
Linearity Range1–1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-assay Precision<10%
Intra-assay Accuracy86.9–105.9%

Structural Elucidation of Novel Derivatives and Metabolites (e.g., High-Resolution Mass Spectrometry, NMR Spectroscopy)

The identification and structural characterization of novel derivatives and metabolites are crucial for understanding a compound's pharmacological and metabolic profile. This is achieved through the combined use of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of a parent compound and its metabolites. nih.govresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further clues to the molecule's structure. nih.govresearchgate.net For arylpiperazines, characteristic fragmentation pathways can help identify the core structure and the positions of metabolic modifications, such as hydroxylation. researchgate.net

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. nih.govresearchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule. researchgate.net For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, allowing for the complete and unambiguous assignment of the chemical structure. nih.govnih.gov In the study of piperazine (B1678402) derivatives, dynamic NMR behavior is sometimes observed due to conformational changes, such as the interconversion of the piperazine chair conformation, which can provide additional structural insights. nih.govresearchgate.net The combination of HRMS and NMR creates a powerful workflow for identifying previously uncharacterized metabolites and derivatives. mdpi.com

Chromatographic Purity and Characterization Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of chemical compounds and for separating them from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose. unodc.orgrdd.edu.iq

For arylpiperazine compounds, Reversed-Phase HPLC (RP-HPLC) is the predominant technique. nih.govresearchgate.net A typical RP-HPLC method for assessing the purity of the related compound 1-(2,3-dichlorophenyl)piperazine hydrochloride involves an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) column. google.com The separation is achieved using a mobile phase that is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. google.com Detection is most commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. google.com Method parameters like mobile phase composition, pH, flow rate, and column temperature are optimized to achieve efficient separation of the main compound from all potential impurities. google.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable tool, particularly for volatile or semi-volatile piperazine derivatives. researchgate.netresearchgate.net GC-MS provides excellent separation and delivers characteristic mass spectra for individual components, which aids in their identification based on fragmentation patterns. researchgate.net For piperazine derivatives, specific ions in the mass spectrum can serve as fingerprints for identification. researchgate.net

ParameterTypical HPLC Conditions for 1-(2,3-dichlorophenyl)piperazine HCl google.com
TechniqueHigh-Performance Liquid Chromatography (HPLC)
Stationary Phase (Column)Octadecylsilane bonded silica (C18), 150 x 4.6 mm, 3 µm
Mobile PhaseGradient elution with Acetonitrile and Phosphate/Phosphoric acid buffer
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (UV)
Injection Volume10 µL

X-ray Crystallography for Conformation and Intermolecular Interactions

While a crystal structure for 1-[(2,3-dichlorophenyl)methyl]piperazine is not publicly available, a study on the closely related salt, 4-(2,3-dichlorophenyl)piperazin-1-ium picrate (B76445), provides valuable insights into the structural features of this class of compounds. nih.gov The analysis of this crystal structure showed that the asymmetric unit contains one 1-(2,3-dichlorophenyl)piperazine cation and one picrate anion. nih.gov

Crucially, the study detailed the various non-covalent interactions that stabilize the crystal lattice. These include N—H⋯O and C—H⋯O hydrogen bonds between the cation and anion. nih.gov Furthermore, the structure revealed the presence of other significant intermolecular forces, such as C—Cl⋯π interactions, N—O⋯π interactions, and a weak intermolecular Cl⋯Cl halogen-halogen interaction. nih.gov These types of interactions are vital for understanding how such molecules might bind within the pocket of a protein receptor. preprints.org

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the direct interaction between a compound and its biological target is a central goal in drug discovery. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer powerful, label-free methods to characterize these interactions in real-time. malvernpanalytical.comnih.gov

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the compound) to a ligand (the target protein) that is immobilized on the chip. nih.govnih.govhelsinki.fi This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. nih.gov SPR is highly valuable for screening compounds and for detailed kinetic characterization of lead candidates. researchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. tainstruments.comwur.nl In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein, and the minute temperature changes are recorded. nih.gov This allows for the direct determination of the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). tainstruments.comnih.gov From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. tainstruments.com This thermodynamic signature is instrumental in guiding the optimization of a compound's structure to improve its binding affinity and efficacy. malvernpanalytical.com

Computational Chemistry and in Silico Modeling for 1 2,3 Dichlorophenyl Methyl Piperazine Research

Molecular Docking Studies with Known Receptor Crystal Structures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[(2,3-Dichlorophenyl)methyl]piperazine, docking studies would be performed to predict its binding affinity and mode of interaction with the active site of known protein targets. This process involves preparing a 3D structure of the ligand and the receptor (typically obtained from crystallographic data) and using a scoring function to estimate the binding energy for various poses.

The primary goals of docking this compound would be:

Binding Pose Prediction: To determine the most likely conformation of the compound within the receptor's binding pocket.

Interaction Analysis: To identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues.

Affinity Estimation: To calculate a binding score or free energy of binding (ΔG), which provides a qualitative estimate of the ligand's affinity for the target.

For example, in studies of similar arylpiperazine derivatives, molecular docking has been successfully used to investigate their potential as anticancer agents by docking them into the DNA-Topoisomerase II complex. nih.gov Such studies reveal crucial interactions and binding energies that correlate with observed biological activity. nih.gov

Computational TechniqueApplication for this compoundKey Outputs
Molecular Docking Predict binding orientation and affinity to a known receptor.Binding pose, binding energy score, key amino acid interactions.
Molecular Dynamics Assess the stability of the ligand-receptor complex over time.Conformational stability, binding free energy (MM-PBSA), fluctuation analysis.
Quantum Chemistry Calculate electronic properties and predict reactivity.HOMO-LUMO gap, molecular electrostatic potential, dipole moment.
Homology Modeling Create a 3D model of a target receptor when no crystal structure exists.Predicted 3D protein structure for use in docking.
Virtual Screening Identify potential lead compounds from large chemical libraries.A ranked list of "hit" molecules with high predicted affinity.
ADME/Tox Prediction Estimate pharmacokinetic and toxicity properties.logP, logS, Blood-Brain Barrier penetration, potential toxicities.

Molecular Dynamics Simulations to Investigate Ligand-Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-receptor complex. An MD simulation models the movement of atoms and molecules over time, offering a view of the complex's stability and conformational flexibility in a simulated physiological environment.

For a docked complex of this compound with its target, an MD simulation would:

Assess Binding Stability: Verify if the predicted binding pose from docking is stable over a simulation period (typically nanoseconds to microseconds).

Analyze Conformational Changes: Observe how the ligand and receptor adapt to each other's presence, which may reveal induced-fit mechanisms.

Calculate Binding Free Energy: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to obtain a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to quantify the stability of the complex and the flexibility of its components. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. jksus.orgdoi.org These calculations provide fundamental information about the molecule's intrinsic properties, independent of its interaction with a biological target.

For this compound, DFT calculations can determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule in a vacuum or solvent.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. jksus.org

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for molecular recognition and interaction. muni.cz

Homology Modeling of Unresolved Receptor Structures for Compound Interaction Studies

When an experimental 3D structure of a target receptor is unavailable, homology modeling can be used to build a predictive model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The process for studying the interaction of this compound with a target of unknown structure would involve:

Template Identification: Finding a protein with a known experimental structure (the template) that has a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template.

Model Building: Constructing the 3D model of the target protein based on the template's structure.

Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various validation tools.

Once a reliable model is generated, it can be used as the receptor in the molecular docking and molecular dynamics studies described above to investigate the binding of this compound.

Virtual Screening and De Novo Ligand Design Strategies

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit compound, its scaffold could be used as a starting point for further exploration.

Ligand-Based Virtual Screening: This approach uses the known active compound, this compound, as a template to search for other molecules in a database with similar shapes or chemical features.

Structure-Based Virtual Screening: This involves docking a large library of compounds into the binding site of the target receptor to identify novel scaffolds that have favorable predicted binding energies. researchgate.net

De novo ligand design strategies take this a step further by computationally building novel molecules from scratch or by modifying existing ones within the constraints of the receptor's active site. This allows for the rational design of new derivatives of this compound with potentially improved affinity and selectivity.

Computational ADME/Tox Prediction (Excluding Empirical Data)

Computational ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict the pharmacokinetic and toxicological properties of a compound based on its chemical structure. profacgen.com These predictions are crucial in early-stage drug discovery to filter out candidates with unfavorable profiles. isca.me For this compound, various properties can be estimated using a suite of in silico tools and models. researchgate.netgithub.com

These models use quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) derived from large datasets of experimentally characterized molecules. The predictions help to prioritize compounds for synthesis and experimental testing, thereby reducing time and resources. isca.me

Predicted PropertyParameterTypical Predicted Value for Drug-Like MoleculesPredicted Outcome for this compound (Hypothetical)
Absorption Human Intestinal AbsorptionHighGood
Absorption Blood-Brain Barrier (BBB) PenetrationYes/NoLikely to penetrate
Distribution LipophilicityLogP: < 53.5 - 4.5
Metabolism CYP450 2D6 Substrate/InhibitorYes/NoLikely Substrate/Inhibitor
Excretion SolubilityLogSModerately Soluble
Toxicity hERG InhibitionYes/NoPotential for inhibition
Toxicity Mutagenicity (AMES test)Positive/NegativeLikely Negative

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Molecular Targets and Multi-Target Ligand Design

While the arylpiperazine moiety is well-known for its interaction with dopaminergic and serotonergic receptors, the full spectrum of its biological activity remains an area of active investigation. The diverse pharmacological activities reported for piperazine-containing compounds, including antimicrobial, anticancer, and anti-inflammatory properties, suggest that derivatives of 1-[(2,3-Dichlorophenyl)methyl]piperazine may interact with a wider range of biological targets than currently appreciated. ontosight.ainih.govresearchgate.netmdpi.com

Future research is geared towards exploring these untapped therapeutic possibilities. A key strategy is the rational design of multi-target-directed ligands (MTDLs). researchgate.net Complex pathologies, such as neurodegenerative diseases and cancer, often involve multiple biological pathways. nih.govresearchgate.net An MTDL approach, which intentionally designs a single molecule to interact with several targets, could offer a more effective therapeutic strategy compared to single-target agents. nih.gov By integrating the this compound pharmacophore with other known active fragments, researchers aim to create novel compounds with tailored polypharmacology, potentially leading to new treatments for complex diseases. researchgate.net

Development of Highly Selective and Potent Analogs with Enhanced Pharmacological Profiles

A significant area of research has been the modification of the this compound scaffold to develop highly selective ligands for specific receptor subtypes, particularly the dopamine (B1211576) D3 receptor. nih.govbath.ac.uk The D3 receptor is a key target for modulating the effects of psychomotor stimulants. acs.org The development of potent and selective D3 antagonists has been a long-standing goal in neuroscience research. nih.gov

Starting from this core, researchers have synthesized series of analogs by adding varying alkyl chain linkers and terminal aryl amide groups. bath.ac.ukacs.org This has led to the discovery of compounds with nanomolar affinity for the D3 receptor and significant selectivity over the closely related D2 receptor. For instance, compound 51 from one such series demonstrated a D3/D2 selectivity of 64. nih.govacs.org Further modifications, such as introducing a more rigid trans-butenyl linker, led to compounds like 29 (N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide ), which showed an even greater D3/D2 selectivity ratio of 133. researchgate.net

The primary unaddressed question is the achievement of even greater selectivity and optimized pharmacokinetic properties to create ideal tool compounds for in vivo studies. Future work will focus on fine-tuning the structure to enhance both potency and drug-like characteristics.

Binding Affinities and Selectivities of D3 Receptor Ligands
CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity RatioReference
NGB 29042.011256 researchgate.net
Analog 511.4 - 1460 (range)-64 nih.govacs.org
Compound 290.793.3133 researchgate.net

Investigation into Alternative Chemical Scaffolds Maintaining Key Pharmacophoric Features

The core structure of arylpiperazine is a well-established pharmacophore for CNS targets. However, to overcome limitations such as poor pharmacokinetics or off-target effects, and to explore new intellectual property, the investigation of alternative chemical scaffolds is a crucial research direction. This "scaffold hopping" approach aims to identify novel core structures that maintain the essential three-dimensional arrangement of key interacting groups (the pharmacophore) required for biological activity.

For derivatives of this compound, the key pharmacophoric features often include the dichlorophenyl group, the basic nitrogen of the piperazine (B1678402) ring, and a linker extending to another functional group. acs.org Future research will employ computational modeling and combinatorial chemistry to design and synthesize structurally novel compounds that mimic this arrangement but are built upon different heterocyclic or acyclic frameworks. The challenge lies in retaining the desired biological activity while improving other properties, such as metabolic stability or synthetic accessibility.

Application in Advanced Preclinical Disease Models and Research Paradigms

The utility of this compound extends beyond its chemical properties to its application as a research tool. As a key building block for approved antipsychotic drugs like Aripiprazole and Cariprazine, it has an established link to the treatment of CNS disorders. mdpi.com Analogs developed from this scaffold, especially the highly selective D3 receptor antagonists, are invaluable for dissecting the role of specific receptor systems in preclinical models of disease. nih.govresearchgate.net

Future applications will involve using these selective ligands in sophisticated animal models of schizophrenia, depression, and substance use disorders to validate the D3 receptor as a therapeutic target and to explore the neurobiological mechanisms underlying these conditions. Furthermore, these compounds can be used in advanced research paradigms, such as positron emission tomography (PET) imaging, by radiolabeling the ligands to visualize and quantify receptor density and occupancy in the living brain.

Methodological Advancements in High-Throughput Screening and Lead Optimization in Preclinical Research

The discovery of novel ligands and the refinement of existing ones are increasingly dependent on advanced methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds derived from the this compound scaffold against a panel of biological targets. This can accelerate the identification of new lead compounds with unexpected activities.

In parallel, computational, or in silico, methods are becoming indispensable for lead optimization. nih.gov Structure-based drug design, using crystal structures of target receptors, and ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies, can predict the activity of virtual compounds before they are synthesized. nih.gov Applying these methods to the this compound series will enable a more efficient design cycle, prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources in preclinical development. ethz.ch

Addressing Challenges in Synthetic Accessibility and Scale-Up for Research Material Supply

The broad utility of this compound and its derivatives in research necessitates reliable and scalable synthetic routes. While several methods for its preparation exist, challenges related to yield, cost of starting materials, and environmental impact remain. google.compatsnap.com

One common approach involves the cyclization reaction between 2,3-dichloroaniline (B127971) and bis(2-chloroethyl)amine (B1207034) hydrochloride. google.compatsnap.com Another strategy uses a Buchwald-Hartwig amination reaction of N-Boc-piperazine with 1-bromo-2,3-dichlorobenzene (B155788). mdpi.com A newer process involves reacting 2,3-dichloroaniline with conc. H2SO4 and NaNO2 to form a diazonium salt, which is converted to an aryl iodide and then reacted with piperazine using a copper catalyst. buct.edu.cn

Future research in process chemistry will focus on developing more efficient, cost-effective, and greener synthetic methods. This includes exploring novel catalysts, optimizing reaction conditions to improve yields and reduce reaction times, and designing routes that minimize the use of hazardous reagents and solvents. Successfully addressing these challenges is essential to ensure a stable supply of this key intermediate for both academic research and industrial drug development.

Comparison of Synthetic Routes to 1-(2,3-Dichlorophenyl)piperazine (B491241)
Starting MaterialsKey Reaction TypeReported YieldReference
2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochlorideCyclization59.5% - 65.6% google.compatsnap.com
1-bromo-2,3-dichlorobenzene, N-Boc-piperazineBuchwald-Hartwig AminationNot specified mdpi.com
2,3-dichloroaniline, PiperazineDiazotization followed by Cu-catalyzed amination20% (amination step) buct.edu.cn
2,3-dichloroaniline, bis(2-chloroethyl)ethylamineCyclization with phase transfer catalyst88% chemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(2,3-Dichlorophenyl)methyl]piperazine, and how can reaction conditions be tailored for scalability?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituting 1-(2,3-dichlorophenyl)piperazine with a benzyl chloride derivative under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) yields the target compound. Purification via normal-phase chromatography (10% methanol/0.1% ammonium) ensures high purity . Scalability requires optimizing solvent volume, temperature control (60–80°C), and catalyst selection to minimize side products.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm the piperazine backbone and substituent positions.
  • HPLC-MS (with C18 columns and acetonitrile/water mobile phases) to assess purity (>95%) and detect trace impurities .
  • FT-IR to identify functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹).
    Cross-referencing with spectral libraries (e.g., PubChem) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319) .
  • Work in a fume hood to prevent inhalation (H335).
  • Store in airtight containers at -20°C to ensure stability and avoid decomposition into hazardous byproducts (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance receptor binding affinity .
  • Biological Assays : Test derivatives against target receptors (e.g., dopamine D3) using radioligand binding assays. Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line selection, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Reproducibility Checks : Replicate studies using identical batches of the compound (certified by HPLC-MS) .
  • Meta-Analysis : Compare data across peer-reviewed studies to identify outliers or methodological biases .

Q. How can impurity profiling and quantification be performed for this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • LC-TOF/MS : Identify trace impurities (e.g., 2,3-DCPP hydrochloride) with high-resolution mass accuracy .
  • Quantitative NMR (qNMR) : Use deuterated solvents (CDCl₃) and internal standards (e.g., maleic acid) for precise impurity quantification .
  • Limit Tests : Follow ICH Q3A guidelines to set thresholds for genotoxic impurities (e.g., ≤0.15%) .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and clearance rates in animal models (e.g., Sprague-Dawley rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.